molecular formula C21H21FN2OS B2648084 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide CAS No. 923227-43-4

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide

Cat. No.: B2648084
CAS No.: 923227-43-4
M. Wt: 368.47
InChI Key: LKFSYBNSKNPSHV-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a central thiazole ring substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to an acetamide group, which is further substituted with a 3-methylphenyl group. This compound is of interest due to its structural similarity to bioactive molecules targeting inflammation, microbial infections, or enzyme inhibition pathways. Its molecular formula is C₂₀H₂₁FN₂O₂S, with a molecular weight of 404.52 g/mol .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c1-14-5-3-6-16(11-14)12-20(25)23-10-9-19-15(2)24-21(26-19)17-7-4-8-18(22)13-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFSYBNSKNPSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative in the presence of a base such as sodium ethoxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with the Methylphenyl Group: The final step involves coupling the thiazole derivative with a methylphenyl acetamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Molecular Structure and Characteristics

  • IUPAC Name : N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide
  • Molecular Formula : C21H21FN2OS
  • Molecular Weight : 400.47 g/mol
  • CAS Number : 946327-97-5
  • LogP : 4.5712
  • Polar Surface Area : 49.892 Ų

Structural Features

The compound features a thiazole ring, a fluorophenyl group, and an acetamide moiety. These structural components contribute to its biological activity and interaction with various molecular targets.

ComponentDescription
Thiazole RingAssociated with various biological activities
Fluorophenyl GroupEnhances binding affinity to biological targets
Acetamide MoietyKnown for its role in drug design and activity

Synthetic Routes

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the fluorophenyl group.
  • Acetamide formation through reaction with appropriate acylating agents.

Reaction Conditions

Optimized reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity of the final product.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized as a reagent in various organic reactions.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Properties : In vitro studies suggest it may induce apoptosis in cancer cells, particularly through cell cycle arrest mechanisms.

Case Study Example

A related thiazole compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent anticancer activity compared to standard treatments.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating bacterial infections and cancer. Its mechanism of action likely involves inhibition of specific enzymes or interference with cellular processes.

Mechanism of Action

The exact mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to active sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity/Findings Reference
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide 3-Fluorophenyl (C2), methyl (C4) on thiazole; 3-methylphenyl-acetamide side chain Screening hit (potential anti-inflammatory/antimicrobial activity inferred from structural analogues)
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}acetamide (9b) 4-Fluorophenyl (C2) on thiazole; triazole-benzodiazole hybrid side chain Moderate α-glucosidase inhibition (IC₅₀ = 12.3 µM) in antidiabetic studies
2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Thiophene-triazole core; 3-fluoro-4-methylphenyl substituent Antimicrobial activity against S. aureus (MIC = 8 µg/mL)
N-(2-fluorophenyl)-2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Amino-triazole core; 2-fluorophenyl and 3-ethoxyphenyl substituents Anti-exudative activity (45% inhibition at 10 mg/kg) in inflammation models
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridine-triazole hybrid; 3-chloro-4-fluorophenyl group Antifungal activity against C. albicans (MIC = 16 µg/mL)

Key Observations

Substituent Effects on Bioactivity :

  • The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 4-fluorophenyl group in compound 9b .
  • Methyl groups (e.g., at thiazole-C4 or acetamide-phenyl-C3) improve metabolic stability compared to bulkier substituents like bromine (e.g., 9c in ).

The absence of a sulfanyl group (cf. 3c-I/3c-A in ) may reduce redox-mediated toxicity.

Activity Gaps: Unlike 9b or 9c, the target compound lacks direct evidence of α-glucosidase inhibition or antimicrobial activity.

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and an acetamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring : This is often achieved through the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones.
  • Introduction of the fluorophenyl group : This step may involve electrophilic substitution reactions.
  • Formation of the acetamide : This is generally accomplished by reacting the amine with an acyl chloride or anhydride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole and fluorophenyl groups enhance binding affinity to various proteins, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, which could affect cell proliferation and survival.
  • Disruption of Cellular Processes : By interfering with specific cellular functions, it may exhibit therapeutic effects against diseases such as cancer.

Biological Activity

Research indicates that this compound has demonstrated various biological activities:

  • Anticancer Properties :
    • Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it exhibited significant cytotoxic effects against acute biphenotypic leukemia MV4-11 cells with an IC50 value of approximately 0.3 µM .
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Activity :
    • Preliminary investigations indicate potential antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .

Case Study 1: Anticancer Activity

A study focused on the effect of this compound on leukemia cells demonstrated a dose-dependent inhibition of cell proliferation. The treatment led to a marked increase in apoptotic markers such as Annexin V positivity and caspase activation.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that this compound could inhibit bacterial growth at concentrations as low as 1 µg/mL. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Data Tables

Biological ActivityCell Line/OrganismIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMV4-11 (Leukemia)0.3 µM
AntimicrobialStaphylococcus aureus1 µg/mL

Q & A

Q. What are the recommended synthetic routes for N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Formation of the thiazole core through cyclization of thiourea derivatives with α-bromoketones, as demonstrated in analogous thiazole-containing acetamides . (ii) Alkylation or coupling reactions to introduce the 3-fluorophenyl and 3-methylphenyl substituents. (iii) Final acetylation steps under anhydrous conditions. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure.

Q. How can NMR spectroscopy resolve tautomeric equilibria in structurally related thiazole-acetamide derivatives?

  • Methodological Answer : 1H NMR^1 \text{H NMR} at variable temperatures (e.g., 25–60°C) and solvent systems (DMSO-d6 or CDCl3) can identify tautomeric forms by monitoring chemical shifts of protons adjacent to the thiazole ring. For example, in analogous compounds, a 1:1 tautomeric ratio was observed via split peaks in the 1H NMR^1 \text{H NMR} spectrum, attributed to keto-enol or imino-thiazolidinone equilibria . Integration of peak areas and 2D NMR (COSY, NOESY) can further validate assignments.

Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Key steps include: (i) Crystal growth via slow evaporation in polar aprotic solvents. (ii) Data collection at low temperatures (e.g., 100 K) to minimize thermal motion. (iii) Structure solution using direct methods and refinement with anisotropic displacement parameters . Validate bond lengths and angles against similar thiazole derivatives in the Cambridge Structural Database (CSD).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction temperature, stoichiometry, catalyst loading). For example: (i) Use a central composite design to vary parameters systematically. (ii) Quantify yield and purity via HPLC or LC-MS. (iii) Analyze interactions using statistical software (e.g., JMP, Minitab). This approach was validated in flow-chemistry syntheses of diazomethane derivatives, achieving >90% efficiency .

Q. How to resolve contradictions between X-ray crystallographic data and spectroscopic results (e.g., unexpected bond lengths or tautomerism)?

  • Methodological Answer : Cross-validate structural data using complementary techniques: (i) Compare SC-XRD bond lengths with DFT-optimized geometries (e.g., Gaussian09). (ii) Reconcile NMR-observed tautomers with crystallographic occupancy factors. (iii) Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state vs. solution structures .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial studies?

  • Methodological Answer : (i) In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria. (ii) Mechanistic studies : Molecular docking to assess binding to bacterial targets (e.g., dihydrofolate reductase). (iii) Cytotoxicity profiling : MTT assays on mammalian cell lines to rule off-target effects. Similar thiazole-acetamides showed activity against Staphylococcus aureus via inhibition of cell-wall synthesis .

Q. How to address tautomerism in pharmacokinetic or pharmacodynamic studies?

  • Methodological Answer : (i) Use dynamic 1H NMR^1 \text{H NMR} or UV-Vis spectroscopy to monitor tautomer ratios in physiological buffers. (ii) Perform molecular dynamics simulations to predict dominant tautomers in lipid membranes or protein-binding pockets. (iii) Validate with in vitro ADME assays (e.g., liver microsome stability) to correlate tautomer stability with metabolic outcomes .

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